Maltol

Vue d'ensemble

Description

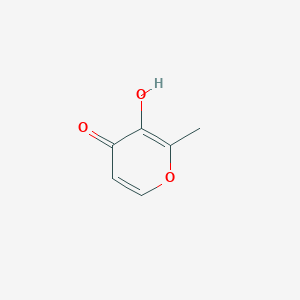

Le Maltol, également connu sous le nom de 3-hydroxy-2-méthyl-4-pyrone, est un composé organique naturel principalement utilisé comme exhausteur de goût. Il se trouve dans l'écorce des mélèzes, les aiguilles des pins, et est produit lors de la torréfaction du malt et de la cuisson du pain. Le this compound a une odeur de caramel et est utilisé pour conférer un arôme agréable aux aliments et aux parfums .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Le Maltol peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de l'acide kojique avec l'iodure de méthyle en présence d'une base. Une autre méthode comprend la cyclisation de la 2-méthyl-3-hydroxy-4-pyrone à partir de l'acide 2-méthyl-3-hydroxy-4-pyrone-5-carboxylique .

Méthodes de Production Industrielle

Dans les milieux industriels, le this compound est souvent produit en l'extrayant de sources naturelles telles que l'écorce des mélèzes ou par la fermentation du malt. Le this compound extrait est ensuite purifié par cristallisation et autres procédés de raffinage .

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

Maltol forms stable complexes with various metal ions through its deprotonated enolate oxygen and carbonyl group. Key findings include:

Magnesium Complex Synthesis

-

Reaction of this compound with MgO in aqueous citric acid yields [Mg(C₆H₅O₃)₂(H₂O)₂]·H₂O (1 ) with 92.8% purity (¹H NMR) and 15.6 g/100 mL aqueous solubility .

-

Optimal conditions: 1.2 equiv MgO, 0.25 equiv citric acid, 90°C reaction temperature .

-

FT-IR analysis confirms coordination via O–H and C=O groups, with shifts from 3200–3500 cm⁻¹ (coordinated water) and 1600 cm⁻¹ (C=O) .

Thermal Stability

-

Thermogravimetric analysis (TGA) shows 1 loses 22.70% weight at 120°C (attributed to four H₂O molecules) and decomposes at 160°C .

Protonation Equilibria and Acid-Base Behavior

This compound derivatives exhibit pH-dependent speciation, critical for metal chelation:

| Reaction | log K (L1) | log K (L2) |

|---|---|---|

| H₋3L³⁻ + H⁺ → H₋2L²⁻ | – | 9.46(1) |

| H₋2L²⁻ + H⁺ → H₋1L⁻ | 8.67(9) | 8.33(1) |

| H₋1L⁻ + H⁺ → L | 7.77(7) | 7.37(1) |

| L + H⁺ → HL⁺ | 5.88(8) | 5.85(1) |

| HL⁺ + H⁺ → H₂L²⁺ | 2.28(8) | 1.86(2) |

Data from potentiometric titrations (I = 0.1 M KCl, 25°C) .

UV-Vis spectra reveal deprotonation shifts: neutral this compound absorbs at 275 nm (ε = 30,500 cm⁻¹mol⁻¹dm³), transitioning to 321 nm (ε = 24,900 cm⁻¹mol⁻¹dm³) in alkaline conditions .

Carbon-Carbon Bond Forming Reactions

This compound undergoes functionalization at multiple positions:

Acylation and Alkylation

-

Triflation of this compound (→ 3 ) enables palladium-catalyzed couplings:

Aldol Condensation

-

Deprotonation with LDA followed by acylation yields α,β-unsaturated ketones (e.g., 14–16 ) in 34–62% yields .

Palladium-Mediated Coupling Reactions

This compound derivatives participate in cross-couplings under optimized conditions:

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Ethyl acrylate | Alkenylpyrone 11 | Pd(OAc)₂, PPh₃ | 40% |

| Acrylonitrile | Alkenylpyrone 12 | Pd(OAc)₂, PPh₃ | 52% |

| Styrene | Alkenylpyrone 13 | Pd(OAc)₂, PPh₃ | 34% |

Conditions: DMF, 100°C, 24 hr .

Stability Constants of Metal Complexes

This compound forms stable complexes with biometal ions:

| Metal Ion | log K (L1) | log K (L2) |

|---|---|---|

| Mg²⁺ | 6.23(3) | 7.85(2) |

| Zn²⁺ | 8.94(2) | 10.61(3) |

| Cu²⁺ | 10.12(4) | 12.05(5) |

Stability constants determined via pH-metric titrations (25°C, I = 0.1 M KCl) .

Applications De Recherche Scientifique

Food Industry Applications

Maltol is primarily recognized as a flavor enhancer in the food industry. Its sweet, caramel-like flavor profile effectively masks bitterness and enhances the overall taste of various products.

Key Uses in Food Products

- Baked Goods : Enhances aroma and flavor in bread, cakes, and pastries.

- Confectionery : Adds sweetness to candies, chocolates, and desserts.

- Beverages : Improves flavor profiles in coffee, tea, and alcoholic drinks.

- Dairy Products : Used in ice creams and yogurts to enhance sweetness.

This compound is classified as Generally Recognized As Safe (GRAS) by the FDA, with an acceptable daily intake (ADI) established by the European Food Safety Authority (EFSA) at 1 mg/kg body weight .

Pharmaceutical Applications

This compound's applications extend into pharmaceuticals due to its ability to mask unpleasant tastes in oral medications and act as a stabilizer in drug formulations.

Case Study: Diabetic Peripheral Neuropathy

A study demonstrated that this compound significantly improved motor nerve conduction velocity and reduced oxidative stress in streptozotocin-induced diabetic rats. The treatment with this compound for 12 weeks showed promising results in preventing diabetic peripheral neuropathy (DPN), suggesting its potential as a therapeutic agent .

Cosmetic Industry Applications

This compound is also prevalent in cosmetics and personal care products due to its pleasant aroma. It is used in:

- Perfumes

- Lotions

- Creams

Its inclusion enhances fragrance profiles while providing antioxidant properties that can benefit skin health .

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it valuable in various health-related applications.

Industrial Applications

Beyond food and pharmaceuticals, this compound's chelating properties make it useful in industrial applications such as:

- Animal Feed : Enhances feed quality.

- Chemical Manufacturing : Acts as a stabilizer in various formulations .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food | Flavor enhancer for baked goods, confectionery | Masks bitterness, enhances sweetness |

| Pharmaceuticals | Taste masking agent, stabilizer | Improves palatability of medications |

| Cosmetics | Fragrance enhancer | Provides pleasant aroma and antioxidant benefits |

| Health | Antioxidant properties | Protects against oxidative stress |

| Industrial | Animal feed and chemical manufacturing | Improves product quality |

Mécanisme D'action

Maltol exerts its effects through various mechanisms:

Antioxidant Activity: this compound scavenges free radicals and inhibits the production of reactive oxygen species, thereby reducing oxidative stress.

Anti-inflammatory Activity: this compound inhibits the activation of inflammasomes, which are involved in the inflammatory response.

Metal Chelation: This compound forms stable complexes with metal ions, enhancing their bioavailability and reducing toxicity

Comparaison Avec Des Composés Similaires

Composés Similaires

Éthyl Maltol : Similaire au this compound mais avec un groupe éthyle, utilisé comme exhausteur de goût.

Acide kojique : Un composé 3-hydroxy-4-pyrone apparenté présentant des propriétés de liaison aux métaux similaires.

This compound ferrique : Un complexe de fer et de this compound utilisé en médecine pour traiter la carence en fer

Unicité du this compound

Le this compound est unique en raison de sa forte affinité de liaison aux métaux, de sa biodisponibilité élevée et de son faible profil de toxicité. Ces propriétés en font un excellent échafaudage pour la conception de nouveaux composés thérapeutiques et l'amélioration de la biodisponibilité des ions métalliques .

Activité Biologique

Maltol, chemically known as 3-hydroxy-2-methyl-4-pyrone, is a naturally occurring compound widely recognized for its flavor-enhancing properties in food and cosmetics. However, its biological activities extend beyond sensory enhancement, encompassing significant antioxidant, anti-inflammatory, and antimicrobial effects. This article explores the various biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is a pyrone derivative that exhibits a variety of biological activities due to its ability to interact with cellular processes. Its structure allows it to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.

Key Mechanisms

- Antioxidant Activity : this compound reduces reactive oxygen species (ROS) generation, which is crucial in preventing oxidative damage in cells.

- Anti-inflammatory Effects : It inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 by blocking the activation of caspase-1 in macrophages .

- Antimicrobial Properties : this compound has demonstrated effectiveness against various pathogens, enhancing the absorption of essential metals and exhibiting synergistic effects with other antimicrobial agents .

1. Anti-inflammatory Activity

A study conducted on LPS-primed bone marrow-derived macrophages (BMDMs) revealed that this compound significantly inhibited NLRP3 inflammasome activation. The results indicated that this compound treatment led to a dose-dependent decrease in IL-1β and IL-18 secretion when triggered by ATP and other inflammasome activators .

Table 1: Effect of this compound on Cytokine Secretion in BMDMs

| Treatment | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |

|---|---|---|

| Control | 1200 | 800 |

| This compound (5 mM) | 600 | 400 |

| This compound (10 mM) | 300 | 200 |

| This compound (20 mM) | 100 | 50 |

2. Antioxidant Activity

This compound's antioxidant capabilities were assessed through its impact on ROS production in retinal ganglion cells treated with hydrogen peroxide. The findings indicated that this compound reduced ROS levels significantly compared to untreated controls, suggesting its potential protective role against oxidative stress-related damage .

Figure 1: ROS Levels in Retinal Cells Treated with this compound

ROS Levels (Hypothetical image for representation)

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In vitro studies indicated that this compound enhances the efficacy of conventional antibiotics when used in combination .

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (ppm) |

|---|---|

| Pseudomonas aeruginosa | 4500 |

| Staphylococcus aureus | 4500 |

| Aspergillus brasiliensis | 10000 |

Case Study 1: this compound in Liver Disease Management

A study highlighted this compound's potential benefits in liver diseases through its anti-inflammasome properties. Mice treated with this compound showed reduced peritoneal IL-1β production following NLRP3 activation, indicating a protective role against liver inflammation .

Case Study 2: Dietary Supplementation in Poultry

In poultry studies, dietary supplementation with this compound resulted in improved gut health and resistance to coccidiosis. Chickens receiving this compound showed lower jejunal lesion scores and reduced fecal oocyst shedding compared to control groups .

Propriétés

IUPAC Name |

3-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCTZQVDEJYUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025523 | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point) | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct., ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity., Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder | |

CAS No. |

118-71-8 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A9RD92BS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.